molecular formula C27H27N3O4S B298234 {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid

{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid

Cat. No. B298234
M. Wt: 489.6 g/mol
InChI Key: OMGRYKLZKSHUPJ-NLIPKUAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid, also known as CTA056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in several scientific studies, and its unique chemical structure has made it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has also been shown to have anti-microbial properties. Specifically, this compound has been shown to inhibit the growth of several different bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One of the major advantages of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid for lab experiments is its unique chemical structure. This structure makes it a subject of interest for many researchers, and its potential therapeutic applications make it a promising compound for further study. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which could make it difficult to develop as a therapeutic agent.

Future Directions

There are several future directions for the study of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid. One potential direction is to further investigate its anti-cancer properties and potential use as an anti-cancer agent. Additionally, further study is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is synthesized by a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-methoxybenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form a thiazolidinone ring. The resulting compound is then reacted with indole-3-acetic acid to form the final product, this compound.

Scientific Research Applications

{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its use as an anti-cancer agent. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it a potential therapeutic agent for a wide range of diseases.

properties

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

2-[3-[(Z)-[3-cyclohexyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C27H27N3O4S/c1-34-23-14-8-6-12-21(23)28-27-30(19-9-3-2-4-10-19)26(33)24(35-27)15-18-16-29(17-25(31)32)22-13-7-5-11-20(18)22/h5-8,11-16,19H,2-4,9-10,17H2,1H3,(H,31,32)/b24-15-,28-27?

InChI Key

OMGRYKLZKSHUPJ-NLIPKUAKSA-N

Isomeric SMILES

COC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/S2)C5CCCCC5

SMILES

COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C5CCCCC5

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C5CCCCC5

Origin of Product

United States

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